REACTION_SMILES
|
[C-:19]#[C-:20].[CH2:15]([CH2:16][NH2:18])[NH2:17].[Cl-:23].[Li+:21].[Li+:22].[NH4+:24].[O:1]1[CH:2]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][Br:14])[CH2:3][CH2:4][CH2:5][CH2:6]1>>[O:1]1[CH:2]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:15]#[CH:16])[CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[C-]#[C-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOC1CCCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
C#CCCCCCCOC1CCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |